Cas no 6998-60-3 (Rifogal)

Rifogal structure
Nom du produit:Rifogal
Numéro CAS:6998-60-3
Le MF:C37H47NO12
Mégawatts:697.77
MDL:MFCD01741300
CID:85814
PubChem ID:6324616
Rifogal Propriétés chimiques et physiques
Nom et identifiant
-
- RIFAMYCIN SV
- 17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-acetate
- rifamicinesv
- rifamycin
- rifocin
- rifocyn
- Rifamycin S-Na
- (12S,3E,5S,13E,15Z)-7t-acetoxy-15,6,9,9c,11t-pentahydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,17-dione
- Acetic acid,((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-,21-acetate,1,2,2-tripropylhydrazide
- rifamycin-S
- CHEBI:26580
- D06AX15
- CHEMBL437765
- Aemcolo
- SR-01000872597
- (pentahydroxy-methoxy-heptamethyl-dioxo-[?]yl) acetate
- 6998-60-3
- Rifamycinum
- DTXCID9012014
- LMPK05000005
- S02AA12
- Rifamycinum [INN-Latin]
- DTXSID1032014
- Rifamicina
- CB-01-11
- (7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1,3,5(28),9,19,21,25(29),26-octaen-13-yl acetate
- Rifamicine SV
- (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- AKOS024281286
- D02549
- RIFAMYCIN [USAN]
- DU69T8ZZPA
- rifamycin-sv
- CHEBI:29673
- (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-21-yl acetate
- Rifamycine
- DB11753
- SR-01000872597-1
- 15105-92-7
- GTPL4570
- HY-B1907A
- 2,7-(Epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-1,11(2H)-dione, 21-(acetyloxy)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18R,19R,20R,21S,22R,23S)-
- J04AB03
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
- CS-0092130
- Rifomycin SV
- RIFOMYCIN
- Rifamycin SV, an antibiotic produced by certain strains of Streptomyces mediterranei, or the same substance produced by any other means
- A07AA13
- RIFAMYCIN SV [EP IMPURITY]
- NSC133100
- Rifamycin (USAN/INN)
- (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
- Rifamicina (INN-Spanish)
- SCHEMBL151824
- M-14
- RIFAMYCIN SV [MI]
- Q26270990
- 6998-60-3 (free acid)
- RIFAMYCIN [INN]
- RIFAMYCIN [WHO-DD]
- HJYYPODYNSCCOU-ODRIEIDWSA-N
- UNII-DU69T8ZZPA
- Rifamycine [INN-French]
- RIFAMYCIN SV (EP IMPURITY)
- RIFAXIMIN IMPURITY C [EP IMPURITY]
- 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione 21-acetate
- RIFAXIMIN IMPURITY C (EP IMPURITY)
- 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
- EINECS 230-273-3
- Rifamycin [USAN:INN:BAN:DCF]
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
- Rifamicina [INN-Spanish]
- Rifamycine (INN-French)
- (7S,11S,13S,17S,18S,12R,14R,15R,16R)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7 ,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1<4, 7>.0<5,28>]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
- Rifamycinum (INN-Latin)
- Tuborin
- BDBM50391000
- GLXC-20256
- Rifogal
-
- MDL: MFCD01741300
- Piscine à noyau: InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
- La clé Inchi: HJYYPODYNSCCOU-ODRIEIDWSA-N
- Sourire: [C@H]1(C)[C@@H]([C@@H]([C@H](C=CO[C@]2(OC=3C(C2=O)=C4C(C(=C(NC(C(=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]1O)O)C)=O)C=C4O)O)=C(C3C)O)C)OC)C)OC(=O)C
Propriétés calculées
- Qualité précise: 697.31000
- Masse isotopique unique: 90.031694
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 50
- Nombre de liaisons rotatives: 3
- Complexité: 43.3
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 57.5
- Le xlogp3: 4.9
Propriétés expérimentales
- Dense: 1.2275 (rough estimate)
- Point de fusion: 300° (dec 140°)
- Point d'ébullition: 701.9°C (rough estimate)
- Indice de réfraction: 1.5350 (estimate)
- Le PSA: 201.31000
- Le LogP: 4.89210
- Rotation spécifique: D20 -4° (methanol)
Rifogal Informations de sécurité
- Toxicité:LD50 in mice (mg/kg): 550 i.v.; 625 i.p.; 2120 orally (Bergamini, Fowst)
Rifogal Données douanières
- Code HS:2941903000
- Données douanières:
Code douanier chinois:
2941903000
Rifogal PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | R509625-50mg |
Rifogal |
6998-60-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
TRC | R509625-100mg |
Rifogal |
6998-60-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1052688-1g |
Rifamycin SV |
6998-60-3 | 95% | 1g |
$198 | 2024-07-28 | |
1PlusChem | 1P00FAJH-250mg |
Rifamycin |
6998-60-3 | 95% | 250mg |
$295.00 | 2024-04-21 | |
A2B Chem LLC | AH12701-100mg |
Rifamycin |
6998-60-3 | 95% | 100mg |
$148.00 | 2024-04-19 | |
A2B Chem LLC | AH12701-1g |
Rifamycin |
6998-60-3 | 95% | 1g |
$909.00 | 2024-04-19 | |
Aaron | AR00FART-100mg |
Rifamycin |
6998-60-3 | 95% | 100mg |
$70.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1052688-1g |
Rifamycin SV |
6998-60-3 | 95% | 1g |
$198 | 2025-02-28 | |
TRC | R509625-500mg |
Rifogal |
6998-60-3 | 500mg |
$ 590.00 | 2022-06-03 | ||
TRC | R509625-250mg |
Rifogal |
6998-60-3 | 250mg |
$ 340.00 | 2022-06-03 |
Rifogal Littérature connexe
-
Haridas B. Rode,Dhanaji M. Lade,René Grée,Prathama S. Mainkar,Srivari Chandrasekhar Org. Biomol. Chem. 2019 17 5428
-
2. Biomolecular dynamics and electron spin resonance spectra of copper complexes of antitumour agents in solution. Part 2.—RifamycinsRiccardo Basosi,Rebecca Pogni,Enzo Tiezzi,William E. Antholine,Lynn C. Moscinsky J. Chem. Soc. Faraday Trans. 1 1987 83 3675
-
3. Semi-synthetic zwitterionic rifamycins: a promising class of antibiotics; survey of their chemistry and biological activitiesKrzysztof Bujnowski,Ludwik Synoradzki,Rados?aw C. Dar?ak,Thomas A. Zevaco,Eckhard Dinjus RSC Adv. 2016 6 114758
-
Carsten Peukert,Anna C. Vetter,Hazel L. S. Fuchs,Kirsten Harmrolfs,Bianka Karge,Marc Stadler,Mark Br?nstrup Chem. Sci. 2023 14 5490
-
5. Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungiSusanne H. Kirsch,F. P. Jake Haeckl,Rolf Müller Nat. Prod. Rep. 2022 39 1226
6998-60-3 (Rifogal) Produits connexes
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 2228266-75-7(1-(2-chloro-6-methylpyridin-3-yl)cyclopentylmethanamine)
- 930939-79-0([(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-amino-4-chlorobenzoate)
- 1261802-11-2(4-(4-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine)
- 15585-42-9(Resorufin Butyrate)
- 1258649-85-2(2-{3-(3-methylphenyl)methoxyphenyl}acetic acid)
- 64356-79-2(Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate)
- 1220036-15-6(Ethyl 3-amino-4-benzyl(ethyl)aminobenzoate)
- 2092-65-1(Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3))
- 1806919-95-8(3-Chloro-4-(difluoromethyl)-5-fluoro-2-nitropyridine)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
